molecular formula C27H41N B1179401 MVUKDQDMGIMFPT-LXSSEUBVSA-N

MVUKDQDMGIMFPT-LXSSEUBVSA-N

Cat. No.: B1179401
M. Wt: 379.632
InChI Key: MVUKDQDMGIMFPT-LXSSEUBVSA-N
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Description

The compound corresponding to the InChIKey MVUKDQDMGIMFPT-LXSSEUBVSA-N is identified as molybdenum(VI) oxosulfato complex, specifically MoO$3$·3SO$3$, a highly reactive inorganic species. This compound is synthesized via the reaction of molybdenum trioxide (MoO$3$) with potassium disulfate (K$2$S$2$O$7$) in molten salt media, forming a stable complex with a distorted octahedral geometry around the Mo$^{6+}$ center . Key structural features include bridging sulfate ligands and terminal oxo groups, as confirmed by Raman spectroscopy and X-ray diffraction studies . It exhibits exceptional thermal stability (decomposition >500°C) and solubility in sulfate melts, making it a critical catalyst in industrial oxidation processes, such as sulfur dioxide oxidation and hydrocarbon functionalization .

Properties

Molecular Formula

C27H41N

Molecular Weight

379.632

InChI

InChI=1S/C27H41N/c1-17-8-11-23-18(2)25-24(28(23)16-17)15-22-20-10-9-19-7-5-6-13-26(19,3)21(20)12-14-27(22,25)4/h5,7,9,17-18,20-25H,6,8,10-16H2,1-4H3/t17?,18?,20?,21?,22?,23?,24?,25?,26-,27-/m0/s1

InChI Key

MVUKDQDMGIMFPT-LXSSEUBVSA-N

SMILES

CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC=C6)C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Molybdenum(VI) oxosulfato complexes exist in varied stoichiometries and structural configurations. Below is a detailed comparison of MoO$3$·3SO$3$ with analogous compounds:

Table 1: Comparative Analysis of Molybdenum(VI) Oxosulfato Complexes

Compound Chemical Formula Structure Type Thermal Stability (°C) Solubility in K$2$S$2$O$_7$ (mol/kg) Catalytic Activity (SO$_2$ Oxidation, % Conversion)
MoO$3$·3SO$3$ MoO$3$·3SO$3$ Distorted Octahedral >500 0.85 92%
K$2$MoO$2$(SO$4$)$2$ K$2$MoO$2$(SO$4$)$2$ Edge-shared Octahedral ~450 0.62 78%
MoO$2$(SO$4$) MoO$2$(SO$4$) Chain-like Polymeric 380–400 0.45 65%

Key Findings:

Structural Differences: MoO$3$·3SO$3$ adopts a monomeric structure with three bidentate sulfate ligands, whereas K$2$MoO$2$(SO$4$)$2$ forms edge-shared octahedral dimers . MoO$2$(SO$4$) exhibits a polymeric chain structure, reducing its solubility and catalytic accessibility .

Thermal Stability :

  • The high thermal stability of MoO$3$·3SO$3$ (>500°C) is attributed to strong Mo–O–S bonding, surpassing K$2$MoO$2$(SO$4$)$2$ (~450°C) and MoO$2$(SO$4$) (380–400°C) .

Catalytic Performance :

  • MoO$3$·3SO$3$ achieves 92% conversion in SO$2$ oxidation due to its high sulfate mobility and redox-active Mo centers . In contrast, MoO$ 2$(SO$_4$) shows lower activity (65%) due to structural rigidity .

Solubility :

  • The solubility of MoO$3$·3SO$3$ in K$2$S$2$O$_7$ melts (0.85 mol/kg) is superior to other complexes, enhancing its utility in molten-salt catalytic systems .

Mechanistic and Application Insights

  • Redox Activity : The Mo$^{6+}$/Mo$^{5+}$ redox couple in MoO$3$·3SO$3$ facilitates electron transfer in oxidation reactions, outperforming analogues with fewer sulfate ligands .
  • Industrial Relevance : Its stability in corrosive sulfate melts makes it preferable for continuous catalytic processes, unlike MoO$2$(SO$4$) , which degrades under prolonged operation .

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